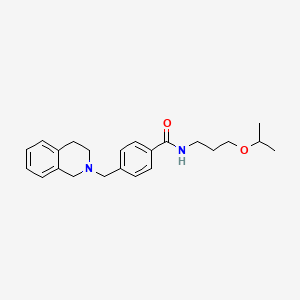![molecular formula C26H23N3O3 B15000748 N-[3-(acetylamino)-2,4-dimethylphenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15000748.png)
N-[3-(acetylamino)-2,4-dimethylphenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indole ring, a phenyl group, and an acetamido group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Acetamido Group Introduction: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Final Coupling Reaction: The final step involves coupling the indole derivative with the acetamido-substituted phenyl compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce a biological response.
Pathway Modulation: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: can be compared with other acetamide derivatives and indole-containing compounds.
N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: is unique due to its specific substitution pattern and the presence of both acetamido and indole groups.
Uniqueness
The uniqueness of N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H23N3O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(3-acetamido-2,4-dimethylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C26H23N3O3/c1-15-13-14-20(16(2)23(15)27-17(3)30)29-26(32)25(31)22-19-11-7-8-12-21(19)28-24(22)18-9-5-4-6-10-18/h4-14,28H,1-3H3,(H,27,30)(H,29,32) |
InChI Key |
HNDYFFZNUZDAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000666.png)
![2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15000682.png)

oxan-4-YL]ethyl})amine](/img/structure/B15000695.png)
![Methyl 6-[(cyclohexylamino)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000700.png)
![Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
![2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B15000719.png)
![Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate](/img/structure/B15000726.png)
![1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15000734.png)
![{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}(9H-xanthen-9-yl)methanone](/img/structure/B15000742.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B15000755.png)
![4-({3-[5-(4-Methylphenyl)furan-2-yl]propanoyl}amino)benzoic acid](/img/structure/B15000763.png)
![3-(4-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000767.png)
![2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000769.png)
